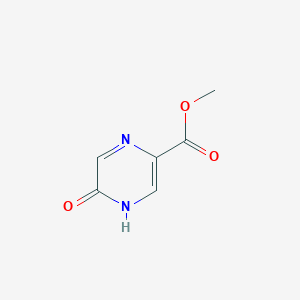

Methyl 5-hydroxypyrazine-2-carboxylate

Descripción

Contextual Overview of Substituted Pyrazine (B50134) Chemistry

Pyrazine is a six-membered heteroaromatic compound containing two nitrogen atoms at positions 1 and 4. mdpi.com This symmetrical structure results in a planar molecule with no permanent dipole moment. thieme-connect.de The pyrazine ring is considered electron-deficient due to the electronegativity of the nitrogen atoms, which makes it more resistant to electrophilic substitution than benzene (B151609) or pyridine. thieme-connect.de Consequently, direct nitration, halogenation, or Friedel-Crafts reactions are generally not feasible without the presence of activating groups on the ring. thieme-connect.de

The chemistry of substituted pyrazines is largely influenced by the electronic properties of their substituents. Electron-donating groups can activate the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups further deactivate it. numberanalytics.com Conversely, the electron-deficient nature of the pyrazine ring makes it more susceptible to nucleophilic substitution, particularly the displacement of leaving groups such as halogens. thieme-connect.de The reactivity of halopyrazines in nucleophilic substitution is often greater than that of corresponding pyridines. thieme-connect.de

The introduction of substituents onto the pyrazine core can be achieved through various synthetic strategies. Classical methods often involve the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. rsc.org However, these methods can lack regioselectivity when synthesizing unsymmetrically substituted pyrazines. rsc.org Modern synthetic approaches have expanded to include metal-catalyzed cross-coupling reactions, cyclization strategies, and various functional group transformations to yield a diverse array of substituted pyrazines. rsc.orgorganic-chemistry.org These derivatives are crucial in many areas of chemistry, from materials science to medicinal chemistry. researchgate.net

The presence of substituents like hydroxyl (-OH) and carboxylate (-COOR) groups, as seen in Methyl 5-hydroxypyrazine-2-carboxylate, significantly influences the molecule's chemical behavior. The hydroxyl group can exist in tautomeric forms and its electron-donating character can affect the aromatic ring's reactivity. rsc.org The carboxylate group is an electron-withdrawing group and provides a key site for further chemical modifications, such as amidation. imist.ma

Research Significance of Hydroxypyrazine Carboxylates in Contemporary Chemical Science

Hydroxypyrazine carboxylates, a specific class of substituted pyrazines, have garnered considerable attention in contemporary chemical science due to their versatile applications, particularly in medicinal chemistry and materials science. The pyrazine scaffold itself is a key component in numerous biologically active compounds and approved drugs, valued for its ability to participate in hydrogen bonding and act as a bioisostere for other aromatic rings like benzene and pyridine. pharmablock.comnih.gov

In the realm of drug discovery, pyrazine derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.govresearchgate.net Hydroxypyrazine carboxylates serve as valuable intermediates and building blocks for the synthesis of more complex molecules with potential therapeutic applications. researchgate.net The functional groups of these compounds—the hydroxyl and carboxylate moieties—offer reactive handles for creating diverse chemical libraries for biological screening. For instance, the carboxylate group can be readily converted to amides, which are common functional groups in many pharmaceuticals. imist.ma

Beyond pharmaceuticals, the structural and electronic properties of hydroxypyrazine carboxylates make them interesting components for materials science. The pyrazine ring can act as a bridging ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov The ability of the nitrogen atoms to coordinate with metal ions, combined with the potential for hydrogen bonding from the hydroxyl group, allows for the construction of complex, multidimensional structures with potential applications in catalysis, gas storage, and electronics. nih.gov The rigid, planar nature of the pyrazine core contributes to the stability and ordered structure of these materials.

Historical Development and Evolution of Research in Pyrazine Derivatives

The history of pyrazine chemistry dates back to the 19th century. The first synthesis of a pyrazine derivative was reported by Laurent in 1844, who named the compound "amarone"; it was later identified as 2,3,5,6-tetraphenylpyrazine. researchgate.net Early research in the late 19th century focused on the fundamental synthesis and characterization of these heterocyclic compounds. ontosight.ai

Throughout the 20th century, the understanding of pyrazine chemistry deepened significantly. In 1949, Reuben G. Jones developed a notable synthesis for 2-hydroxypyrazines involving the condensation of 1,2-dicarbonyls with α-aminoamides. beilstein-journals.org This method, despite some limitations in regioselectivity, became an important route for accessing this class of compounds. beilstein-journals.org The discovery of pyrazine derivatives in natural products, particularly as key components of flavors and aromas in foods, spurred further research into their synthesis and properties. researchgate.net

The latter half of the 20th century and the early 21st century saw an explosion in the applications of pyrazine derivatives, especially in pharmacology. nih.gov The discovery of the potent biological activities of compounds containing the pyrazine ring led to their investigation for a wide range of therapeutic uses. nih.gov This has been a major driving force for the development of new and more efficient synthetic methodologies. The evolution of synthetic organic chemistry, including the advent of palladium-catalyzed cross-coupling reactions, has provided chemists with powerful tools to create complex and highly substituted pyrazine derivatives with greater control and efficiency. organic-chemistry.org Today, research continues to expand, with pyrazines being explored not only for their medicinal properties but also as functional components in advanced materials. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

methyl 6-oxo-1H-pyrazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-11-6(10)4-2-8-5(9)3-7-4/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFXNPFSTYYFCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC(=O)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429011 | |

| Record name | methyl 5-hydroxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13924-95-3 | |

| Record name | Methyl 4,5-dihydro-5-oxo-2-pyrazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13924-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | methyl 5-hydroxypyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-hydroxypyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthesis and Derivatization of Methyl 5 Hydroxypyrazine 2 Carboxylate

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of Methyl 5-hydroxypyrazine-2-carboxylate identifies the pyrazine (B50134) core as the primary strategic disconnection point. The most robust and historically significant method for constructing the 2-hydroxypyrazine (B42338) scaffold is the Jones synthesis, first reported in 1949. beilstein-journals.orgnih.gov This approach involves the base-promoted condensation of a 1,2-dicarbonyl compound with an α-aminoamide. beilstein-journals.org

Applying this logic to this compound, the target molecule can be disconnected into two key precursors:

A glyoxal (B1671930) ester derivative (a 1,2-dicarbonyl compound): Specifically, methyl glyoxylate (B1226380).

An α-aminoamide: Specifically, glycinamide (B1583983) (the simplest α-aminoamide).

The forward synthesis, therefore, involves the condensation of methyl glyoxylate and glycinamide. This two-component approach forms the foundation for building the target heterocycle. The primary challenge in this synthesis is controlling the regioselectivity of the condensation, as unsymmetrical dicarbonyls can potentially lead to isomeric products. beilstein-journals.org

Development and Optimization of Novel Synthetic Pathways

Building upon the classical Jones synthesis, modern synthetic chemistry seeks to enhance efficiency, reduce environmental impact, and streamline procedures through innovative pathway design.

Design of One-Pot and Multicomponent Synthesis Approaches

The condensation of methyl glyoxylate and glycinamide is inherently a one-pot, two-component reaction. beilstein-journals.org The efficiency of this process can be further enhanced by generating one of the precursors in situ. While numerous multicomponent reactions (MCRs) have been developed for other heterocyclic systems like pyrazoles, their application to hydroxypyrazines is less common. beilstein-journals.orgnih.gov A hypothetical MCR approach could involve the reaction of a more fundamental set of starting materials that generate the key glyoxylate and glycinamide intermediates within a single reaction vessel, thus avoiding separate synthesis and purification steps. Research into one-pot syntheses of related heterocycles, such as pyridazino-aromatics from aromatic aldehydes, provides a conceptual framework for developing similar strategies for pyrazine derivatives. nih.gov

Application of Catalytic Methodologies in Chemical Synthesis

While the Jones synthesis is traditionally a base-promoted reaction, the broader field of pyrazine synthesis has seen significant advances through catalysis. beilstein-journals.orgtandfonline.com Various catalytic systems have been developed for forming the pyrazine ring from different precursors:

Manganese Pincer Complexes: These earth-abundant metal catalysts have been effectively used for the acceptorless dehydrogenative coupling of 2-amino alcohols to form symmetrical 2,5-substituted pyrazines. This method is highly atom-economical, producing only water and hydrogen gas as byproducts. nih.gov

Copper-Chromium and Silver Catalysts: These have been employed in vapor-phase reactions of diamines with diols, particularly in industrial settings. tandfonline.commobt3ath.com

Palladium Catalysts: Palladium-catalyzed dehydrogenation of piperazines offers another route to the aromatic pyrazine core. mobt3ath.com

Although these specific catalytic methods are not directly applicable to the condensation of dicarbonyls and aminoamides, they highlight a key direction for future research. Developing a catalyst that could mediate the cyclization under neutral or milder basic conditions could improve the reaction's functional group tolerance and simplify purification.

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign processes. Key considerations include:

Atom Economy: The condensation reaction is inherently atom-economical, with water being the primary byproduct.

Solvent Choice: The classical synthesis often uses methanol (B129727). beilstein-journals.org Research into greener pyrazine syntheses has demonstrated the efficacy of aqueous methanol or deep eutectic solvents (DES), which are more environmentally friendly. tandfonline.comresearchgate.net

Energy Efficiency: Conducting the reaction at or near room temperature, as is possible in some optimized protocols, reduces energy consumption compared to methods requiring high-temperature reflux. tandfonline.com

Waste Reduction: Avoiding hazardous reagents and multi-step procedures with extensive work-ups minimizes waste generation. The one-pot nature of the synthesis is advantageous in this regard. tandfonline.comtandfonline.com

A truly "green" synthesis would involve a catalytic, one-pot process in an aqueous medium at ambient temperature, principles that guide the ongoing optimization of pyrazine synthesis. nih.gov

Control of Reaction Conditions and Yield Optimization

The yield and purity of this compound are highly dependent on the precise control of reaction conditions. Research into the Jones synthesis has identified several critical parameters that must be optimized. beilstein-journals.org

Base Selection and Concentration: The choice of base is critical. While sodium hydroxide (B78521) is traditional, other bases like lithium hydroxide and organic bases such as tetraethylammonium (B1195904) hydroxide (NEt₄OH) have been investigated. The concentration of the base also plays a significant role in reaction outcomes. researchgate.net

Temperature: The reaction is typically initiated at very low temperatures (e.g., -30 °C to -78 °C) during the addition of the base to control the exothermic condensation and minimize side reactions. The mixture is then allowed to warm to room temperature. beilstein-journals.org

Rate of Addition: A slow, controlled addition of the base is crucial for achieving high yields and good regioselectivity. Rapid addition can lead to the formation of complex reaction mixtures and lower yields. beilstein-journals.org

The following interactive table summarizes findings from optimization studies on the synthesis of 3,5-disubstituted-2-hydroxypyrazines, which provides a model for the synthesis of the target compound.

| Entry | Base | Temperature (°C) | Solvent | Key Observation | Yield (%) | Regioisomeric Ratio (3,5- : 3,6-) |

|---|---|---|---|---|---|---|

| 1 | NaOH (6 M) | -78 | Methanol | Standard conditions | 45 | 3.9 : 1 |

| 2 | LiOH (2 M) | -78 | Methanol | Improved yield | 56 | 6.1 : 1 |

| 3 | NEt₄OH (1.4 M) | -78 | Methanol | High yield and good selectivity | 65 | 3.1 : 1 |

| 4 | NEt₄OH (1.4 M) | -20 | Methanol | Higher temp. addition, same yield | 65 | 3.1 : 1 |

| 5 | NaOH (2 M) | -78 | Ethanol | Freezing at -78°C, lower yield | 33 | 2.8 : 1 |

Data adapted from studies on phenylglyoxal (B86788) and phenylalanine amide. Yields and ratios are illustrative of the effects of changing reaction parameters. researchgate.net

Investigation of Regioselectivity and Stereochemical Control in Synthesis

For unsymmetrical precursors, such as the condensation of methyl glyoxylate and glycinamide, controlling the final substitution pattern is paramount.

Regioselectivity: The reaction between an α-ketoaldehyde (R¹=H, R²≠H) and an α-aminoamide can theoretically produce two different regioisomers: a 3,5-disubstituted or a 3,6-disubstituted 2-hydroxypyrazine. beilstein-journals.org Mechanistic hypotheses suggest that the initial, and most probable, condensation occurs between the amine of the aminoamide and the more electrophilic aldehyde of the glyoxal. beilstein-journals.orgnih.gov However, the major product is often the 3,5-disubstituted isomer, which appears counterintuitive. A proposed mechanism suggests that under strongly basic conditions, a complex series of equilibria and cyclizations occurs, favoring the formation of the thermodynamically more stable 3,5-isomer. researchgate.net The precise control of the reaction conditions outlined in section 2.3 is therefore essential for maximizing the yield of the desired regioisomer.

Stereochemical Control: The target molecule, this compound, is achiral. However, stereochemistry becomes a critical factor when chiral α-aminoamides (derived from natural amino acids like alanine (B10760859) or phenylalanine) are used as precursors. In such cases, the stereocenter of the aminoamide can direct the stereochemistry of substituents on the resulting pyrazine ring, a crucial consideration in the total synthesis of complex natural products containing pyrazine cores. nih.govnih.gov While not directly applicable to the synthesis of the title compound from glycinamide, the principles of stereocontrol are fundamental in the broader context of derivatization and are often controlled by the chirality of the starting materials or through the use of chiral catalysts in alternative synthetic routes.

Post-Synthetic Modification and Derivatization Strategies for Analogues

The structural framework of this compound offers multiple reactive sites that can be exploited for post-synthetic modification to generate a diverse library of analogues. The primary points for derivatization include the hydroxyl group at the C5 position, the methyl ester at the C2 position, and, to a lesser extent, the pyrazine ring itself. These modifications are instrumental in exploring the structure-activity relationships of pyrazine-based compounds.

A prevalent strategy for the derivatization of this compound involves a two-step sequence targeting the ester functionality. The initial step is the hydrolysis of the methyl ester to yield 5-hydroxypyrazine-2-carboxylic acid. This transformation is typically achieved under basic conditions, for instance, by using lithium hydroxide. capes.gov.br The resulting carboxylic acid serves as a versatile intermediate for the synthesis of a wide array of amide derivatives.

The subsequent amidation can be accomplished through various amide coupling protocols. Standard methods involve the activation of the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. researchgate.net Alternatively, peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt) or a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be employed to facilitate the direct formation of the amide bond between the carboxylic acid and an amine under milder conditions. rjpbcs.comnih.gov This approach is particularly useful for coupling with sensitive or electron-deficient amines.

Another potential avenue for derivatization is the modification of the hydroxyl group at the C5 position. This can be achieved through reactions such as O-alkylation or O-acylation. O-alkylation can introduce a variety of alkyl or arylalkyl groups, thereby modifying the steric and electronic properties of the molecule. This reaction is typically carried out by treating the hydroxyl group with an alkyl halide in the presence of a base. Similarly, O-acylation, through reaction with acyl chlorides or anhydrides, can be used to introduce ester functionalities at the C5 position.

The following data tables illustrate some of the potential derivatization strategies for this compound, drawing parallels from the reactivity of similar pyrazine systems.

Table 1: Derivatization via Amide Bond Formation (following hydrolysis)

| Starting Material | Reagent 1 | Reagent 2 | Product |

| 5-Hydroxypyrazine-2-carboxylic acid | SOCl₂ | Aniline | N-Phenyl-5-hydroxypyrazine-2-carboxamide |

| 5-Hydroxypyrazine-2-carboxylic acid | EDC, HOBt | Benzylamine | N-Benzyl-5-hydroxypyrazine-2-carboxamide |

| 5-Hydroxypyrazine-2-carboxylic acid | T3P | Piperidine | (5-Hydroxypyrazin-2-yl)(piperidin-1-yl)methanone |

Table 2: Potential Derivatization via O-Alkylation and O-Acylation

| Starting Material | Reagent | Product |

| This compound | Methyl Iodide, K₂CO₃ | Methyl 5-methoxypyrazine-2-carboxylate |

| This compound | Acetyl Chloride, Pyridine | Methyl 5-acetoxypyrazine-2-carboxylate |

These post-synthetic modifications allow for the systematic alteration of the physicochemical properties of this compound, which is a crucial step in the development of novel compounds with tailored biological activities.

Advanced Structural Elucidation and Conformational Analysis of Methyl 5 Hydroxypyrazine 2 Carboxylate

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution and the solid state. For a molecule such as Methyl 5-hydroxypyrazine-2-carboxylate, with its nuanced electronic environment, advanced NMR methods are indispensable for unambiguous signal assignment and for studying dynamic processes like tautomerism and conformational changes.

A patent for a related compound provides basic ¹H NMR data which can be used as a foundational reference. In one instance, the ¹H NMR spectrum in deuterated methanol (B129727) (CD₃OD) showed signals at δ 3.90 (s, 3H), 8.04 (s, 1H), and 8.19 (s, 1H), corresponding to the methyl ester protons and the two aromatic protons on the pyrazine (B50134) ring, respectively.

Application of Multidimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be employed to establish direct one-bond correlations between protons and their attached carbon atoms. This would definitively link the proton signals at approximately 8.04 and 8.19 ppm to their respective carbons in the pyrazine ring.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is crucial for identifying longer-range (2-3 bond) correlations. For instance, correlations would be expected between the methyl protons (around 3.90 ppm) and the ester carbonyl carbon, as well as the adjacent ring carbon. Similarly, the pyrazine ring protons would show correlations to multiple ring carbons, helping to piece together the carbon skeleton and confirm the substituent positions.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons. In a rigid aromatic system like this, NOESY can help to confirm through-space interactions between adjacent protons on the ring and between the ring protons and the methyl ester protons, further solidifying the structural assignment.

A hypothetical table of expected NMR data is presented below, based on typical chemical shifts for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| H3 | ~8.2 | ~145 | C2, C5, C=O |

| H6 | ~8.0 | ~135 | C5, C2 |

| OCH₃ | ~3.9 | ~53 | C=O |

| C2 | - | ~140 | - |

| C3 | - | ~145 | - |

| C5 | - | ~155 | - |

| C6 | - | ~135 | - |

| C=O | - | ~165 | - |

Solid-State NMR for Polymorph Characterization and Structural Rigidity Analysis

Solid-state NMR (ssNMR) is a powerful tool for characterizing the structure and dynamics of crystalline solids. In the absence of single-crystal X-ray data, ssNMR can provide valuable insights into the molecular conformation and packing in the solid state. It is particularly useful for identifying the presence of different crystalline forms, or polymorphs, which may exhibit distinct physical properties. For this compound, ssNMR could be used to probe the rigidity of the pyrazine ring and the ester group, and to study the local environment of the hydroxyl group, which is likely involved in hydrogen bonding.

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Intermolecular Interactions

Single-crystal X-ray diffraction remains the gold standard for determining the precise three-dimensional structure of a molecule. While a specific crystal structure for this compound is not publicly documented, the analysis of a closely related derivative in a patent filing underscores the utility of this technique. In that study, the structure of a more complex molecule was solved by direct methods, and the refinement provided detailed information on bond lengths, angles, and stereochemistry.

Analysis of Co-crystallization and Supramolecular Assembly Architectures

The potential for this compound to form co-crystals is significant, given the presence of both hydrogen bond donors (hydroxyl group) and acceptors (ester carbonyl and pyrazine nitrogens). Co-crystallization with other molecules could lead to the formation of novel supramolecular assemblies with tailored properties. X-ray diffraction would be the primary method to elucidate the intricate hydrogen bonding networks and other non-covalent interactions that govern the architecture of these multi-component crystals.

High-Resolution Mass Spectrometry for Elucidating Fragmentation Pathways and Isotopic Signatures

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of a molecule and for studying its fragmentation behavior. While detailed fragmentation data for this compound is not available, a general fragmentation pattern can be predicted.

Upon ionization, the molecular ion [M]⁺• would be observed. Subsequent fragmentation would likely involve the loss of the methoxy (B1213986) group (-•OCH₃) from the ester, followed by the loss of carbon monoxide (-CO). Another plausible fragmentation pathway could be the cleavage of the entire ester group.

A hypothetical fragmentation table is provided below:

| m/z (calculated) | Ion Formula | Description |

| 154.0378 | [C₆H₆N₂O₃]⁺• | Molecular Ion |

| 123.0246 | [C₅H₃N₂O₂]⁺ | Loss of •OCH₃ |

| 95.0296 | [C₄H₃N₂O]⁺ | Loss of CO from [M-OCH₃]⁺ |

The precise mass measurements afforded by HRMS would allow for the unambiguous determination of the elemental composition of each fragment, thus providing strong evidence for the proposed structure. Isotopic signatures, particularly from the presence of ¹³C and ¹⁵N isotopes, would further corroborate the assigned formulas.

Vibrational Spectroscopy (IR, Raman) for Hydrogen Bonding Networks and Tautomeric Forms Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their local environment. A supplier of this compound has confirmed its identity via an "Authentic" Infrared Spectrum, though the data itself is not provided.

Key vibrational modes that would be expected in the IR and Raman spectra include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹, indicative of hydrogen bonding involving the hydroxyl group.

C=O stretching: A strong absorption around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

C=N and C=C stretching: Bands in the 1500-1600 cm⁻¹ region, characteristic of the pyrazine ring.

C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range, associated with the ester linkage.

The position and shape of the O-H stretching band would be particularly sensitive to the strength and nature of the hydrogen bonding network in the solid state. Furthermore, vibrational spectroscopy can be a powerful tool for investigating the potential for tautomerism in this molecule. The 5-hydroxypyrazine moiety can exist in equilibrium with its 5-pyrazinone tautomer. Careful analysis of the vibrational spectra, particularly in the carbonyl and N-H stretching regions, could provide evidence for the presence of one or both tautomeric forms in different phases or solvent environments.

Chiroptical Spectroscopy for Stereochemical Insights (If applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful methods for elucidating the stereochemistry of chiral molecules. These techniques measure the differential absorption or rotation of plane-polarized light by a chiral sample.

However, this compound is an achiral molecule. It does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit optical activity. Therefore, chiroptical spectroscopy is not an applicable technique for gaining stereochemical insights into this particular compound. The absence of a chiral center means there are no enantiomers or diastereomers to distinguish, rendering this type of analysis unnecessary for its structural characterization.

Should a chiral derivative of this compound be synthesized, for instance, by the introduction of a chiral substituent, then chiroptical spectroscopy would become a valuable tool. In such a hypothetical case, the sign and magnitude of the Cotton effect in the CD spectrum could be used to determine the absolute configuration of the newly formed stereocenter, often by comparing experimental data with theoretical calculations.

Chemical Reactivity and Mechanistic Studies of Methyl 5 Hydroxypyrazine 2 Carboxylate

Electrophilic Aromatic Substitution Reactions of the Pyrazine (B50134) Core

The pyrazine ring is generally considered electron-deficient and, therefore, is deactivated towards electrophilic aromatic substitution. This inherent low reactivity is further compounded in acidic media, where protonation of the ring nitrogen atoms leads to additional deactivation. Consequently, direct nitration, halogenation, or sulfonation of the pyrazine core typically requires harsh conditions and the presence of activating groups.

While specific studies on the electrophilic aromatic substitution of methyl 5-hydroxypyrazine-2-carboxylate are not extensively documented, research on analogous compounds provides valuable insights. For instance, the nitration of 3-hydroxypyrazine-2-carboxamide has been optimized, suggesting that the hydroxyl group can facilitate electrophilic attack. researchgate.net In this study, a mixture of sulfuric acid and potassium nitrate was employed to introduce a nitro group onto the pyrazine ring. researchgate.net The optimization of this reaction highlights the delicate balance of reagents and conditions required for a successful substitution on such a deactivated ring system.

Table 1: Optimized Conditions for the Nitration of 3-Hydroxypyrazine-2-carboxamide researchgate.net

| Parameter | Optimized Value |

| Substrate:KNO₃ Ratio | 1:2 |

| Volume of H₂SO₄ per gram of substrate | 12 mL |

| Reaction Temperature | 50°C |

| Precipitation Temperature | 0°C |

| Yield | 77-80% |

This table illustrates the optimized parameters for the nitration of a compound structurally similar to this compound, providing a potential pathway for the functionalization of its pyrazine core.

Direct halogenation and sulfonation of this compound would likely face similar challenges due to the electron-withdrawing nature of the pyrazine ring and the carboxylate group.

Nucleophilic Substitution Reactions and Their Scope

Nucleophilic substitution reactions on the pyrazine ring are generally more facile than electrophilic substitutions, particularly when a good leaving group, such as a halogen, is present. However, for this compound, which lacks such a leaving group, direct nucleophilic displacement of a hydrogen atom is not a common reaction pathway.

The hydroxyl group at the 5-position can potentially be converted into a better leaving group, such as a tosylate or triflate, to facilitate nucleophilic attack. Such derivatization would activate the ring towards substitution by a variety of nucleophiles.

Redox Chemistry and Electrochemical Behavior Studies

The redox chemistry of pyrazine derivatives is an area of active research, though specific studies on the electrochemical behavior of this compound are limited. In general, the electron-deficient nature of the pyrazine ring suggests that it would undergo reduction more readily than oxidation. The electrochemical properties of pyrazines can be tailored by the introduction of various substituents. nih.gov

The carboxylate group is in a high oxidation state and can be reduced using powerful reducing agents like lithium aluminum hydride to the corresponding primary alcohol. libretexts.org Conversely, the pyrazine ring, being part of an aromatic system, is relatively stable to oxidation. However, under strong oxidizing conditions, degradation of the ring can occur. The hydroxyl group can be oxidized, though this may also affect the stability of the entire molecule.

Hydrolysis and Esterification Reactions of the Carboxylate Moiety

The methyl ester group of this compound is susceptible to hydrolysis under both acidic and basic conditions to yield 5-hydroxypyrazine-2-carboxylic acid. This reaction is a standard transformation for esters. The kinetics of ester hydrolysis can be influenced by factors such as pH, temperature, and the presence of catalysts. nih.govrsc.orgrsc.orgnih.gov

Conversely, the corresponding carboxylic acid can be esterified to regenerate the methyl ester. A common method for this transformation is the Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst.

Ring-Opening and Rearrangement Reactions

Under certain conditions, the pyrazine ring can undergo ring-opening reactions. For instance, in the synthesis of 2-hydroxypyrazines, a ring-opening of an intermediate has been proposed to occur under strongly basic conditions. beilstein-journals.orgnih.gov This suggests that this compound might be susceptible to ring cleavage under vigorous basic hydrolysis.

Rearrangement reactions are less common for the pyrazine core itself, which is an aromatic and relatively stable system. However, substituents on the ring could potentially undergo rearrangements under specific reaction conditions.

Catalytic Transformations Involving the Pyrazine and Hydroxyl Functionalities

The pyrazine scaffold is a versatile platform for transition metal-catalyzed cross-coupling reactions, which allow for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.comsemanticscholar.orgnih.gov While the hydroxyl group of this compound could be converted to a triflate to serve as a coupling partner, direct C-H functionalization of the pyrazine ring is also a known transformation. semanticscholar.orgnih.gov

The carboxylate group can also play a role in catalysis. For example, pyrazine-2,3-dicarboxylic acid has been used as a ligand to create a catalytically active arsenotungstate complex for the epoxidation of olefins and oxidation of alcohols. nih.gov This highlights the potential of the carboxylate moiety in this compound to participate in the formation of metal-organic frameworks or coordination complexes with catalytic properties. Furthermore, pyrazine-2-carboxylic acid has been shown to act as a co-catalyst in vanadium-catalyzed oxidation of alkanes. rsc.orgresearchgate.net

Kinetic and Thermodynamic Investigations of Reaction Pathways

Detailed kinetic and thermodynamic investigations of the reaction pathways of this compound are not widely available in the literature. Such studies would be crucial for understanding the mechanisms of its various reactions and for optimizing reaction conditions for synthetic applications. For instance, kinetic modeling has been successfully applied to understand the synthesis of other heterocyclic compounds and could be a valuable tool for studying the formation and reactions of this pyrazine derivative. nih.gov

Biological Interactions and Molecular Mechanisms of Methyl 5 Hydroxypyrazine 2 Carboxylate

Cellular Uptake and Intracellular Distribution Mechanisms at the Molecular Level

Specific studies detailing the cellular uptake and intracellular distribution of methyl 5-hydroxypyrazine-2-carboxylate at the molecular level are scarce. However, general principles of small molecule transport across cellular membranes can be applied. As a relatively small and moderately lipophilic molecule, it is plausible that it could cross cell membranes via passive diffusion. The lipophilicity, which can be influenced by the methyl ester group, is a key determinant for membrane permeability. nih.gov

For structurally related compounds, such as pyrazinamide (B1679903) (a prodrug), its uptake by mycobacteria is thought to be mediated by passive diffusion, with its efficacy being pH-dependent. semanticscholar.org The intracellular accumulation can be influenced by the ionization state of the molecule. The pKa of the pyrazine (B50134) ring and any ionizable groups would affect the charge of the molecule at physiological pH, thereby influencing its ability to traverse lipid bilayers. researchgate.net Higher basicity (pKa > 8) has been correlated with increased potency in some pyrazine derivatives against M. smegmatis, suggesting that the charge state influences cellular penetration and activity. researchgate.net Once inside the cell, the distribution would be governed by its affinity for various subcellular compartments and macromolecules.

Modulatory Effects on Cellular Pathways and Signaling Networks

While direct evidence for the effects of this compound on specific cellular pathways is limited, the broader class of pyrazine derivatives has been shown to modulate various signaling networks. Some pyrazine-containing compounds have been reported to inhibit NF-κB, AKT, and ERK signaling pathways, which are critical in inflammation and cancer. nih.gov For example, certain pyrazine derivatives have been shown to inhibit the SHP2 oncogene, which in turn activates the RAS-ERK signaling pathway, thereby regulating cancer cell survival and proliferation. mdpi.com

The potential for pyrazine derivatives to act as anticancer agents is an active area of research. nih.gov Some have been shown to induce apoptosis in cancer cell lines. scispace.com The mechanism of apoptosis induction can be multifaceted, potentially involving the modulation of apoptosis regulators like the Bcl-2 family of proteins. scispace.com Furthermore, some pyrazine compounds have been observed to promote the accumulation of reactive oxygen species (ROS) in cells, which can lead to cellular stress and apoptosis. nih.gov

Structure-Mechanism Relationships in Defined Biological Systems

Structure-activity relationship (SAR) studies for pyrazine derivatives have provided insights into the chemical features that govern their biological activities. For antimycobacterial pyrazine derivatives, the pyrazine ring and a carboxamide group at the C2 position are often considered essential for activity. cuni.cz Modifications to the pyrazine nucleus and the ester functionality have been shown to broaden the spectrum of activity. semanticscholar.org For instance, in a series of N-phenylpyrazine-2-carboxamides, substitutions on both the pyrazine and phenyl rings significantly influenced their activity against Mycobacterium tuberculosis. researchgate.net

The lipophilicity of pyrazine derivatives often plays a crucial role in their biological activity, likely by influencing their ability to cross biological membranes. nih.gov In some series of compounds, a direct correlation between increased lipophilicity and higher antimycobacterial activity has been observed. nih.gov The electronic properties of the substituents on the pyrazine ring also impact activity. For example, the basicity of the molecule, as determined by its pKa, can affect its cellular penetration and target engagement. researchgate.net

| Compound Class | Key Structural Features | Observed Biological Activity | Reference |

| Ureidopyrazines | Ester moiety, aryl substitution | Potent antimycobacterial activity | cuni.cz |

| N-phenylpyrazine-2-carboxamides | Substituents on pyrazine and phenyl rings | Activity against M. tuberculosis | researchgate.net |

| 5-substituted pyrazinoic acid amides | Amide at C2, substitution at C5 | Activity against M. avium and PZA-resistant M. tuberculosis | semanticscholar.org |

Investigation of Prodrug Strategies and Bioactivation Mechanisms (Focus on chemical transformation)

The concept of using a prodrug strategy for pyrazine carboxylic acids is well-established, with pyrazinamide (PZA) being a prominent example. nih.gov PZA is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase. semanticscholar.org This bioactivation is crucial for its antimycobacterial effect. semanticscholar.org

For this compound, the methyl ester group could potentially act as a promoiety. Esterase enzymes present in biological systems could hydrolyze the methyl ester to the corresponding carboxylic acid, 5-hydroxypyrazine-2-carboxylic acid. This chemical transformation would alter the physicochemical properties of the molecule, such as its solubility and charge, which could in turn affect its biological activity and distribution. nih.gov The design of prodrugs often aims to improve properties like bioavailability by increasing lipophilicity for better membrane permeation, with subsequent enzymatic cleavage releasing the active, often more polar, parent drug.

Metabolomic Profiling and metabolite Identification in Model Systems (Focus on metabolic pathways)

Given the structure of this compound, several metabolic transformations are plausible. The methyl ester is likely to be hydrolyzed to the carboxylic acid. The pyrazine ring itself could be subject to hydroxylation at available positions. The resulting metabolites, being more polar, would be more readily excreted. It is also possible that the compound or its metabolites could undergo conjugation reactions, such as glucuronidation or sulfation, prior to elimination.

Mechanistic Insights into Observed Biological Activity (e.g., antimicrobial mechanisms, antioxidant mechanisms)

While the specific mechanisms of action for this compound have not been elucidated, the broader family of pyrazine derivatives exhibits a range of biological activities with proposed mechanisms.

Antimicrobial Mechanisms: For antimycobacterial pyrazines like pyrazinamide, the active form, pyrazinoic acid, is thought to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis, particularly in acidic environments. semanticscholar.org The activity of many pyrazine derivatives against various bacterial and fungal strains has been documented, though the exact molecular targets are often not fully characterized. cuni.czmdpi.comresearchgate.net

Antioxidant Mechanisms: Some pyrazine derivatives have demonstrated antioxidant properties. mdpi.comresearchgate.net The mechanism of antioxidant activity can involve the ability of the molecule to donate a hydrogen atom to scavenge free radicals. The presence of a hydroxyl group on the pyrazine ring, as in this compound, could potentially contribute to such activity.

Anticancer Mechanisms: The anticancer activity of some pyrazine derivatives has been linked to the induction of apoptosis. scispace.com This can be triggered by various cellular events, including the inhibition of key survival pathways and the generation of reactive oxygen species. nih.gov Some phenazine (B1670421) compounds, which share a similar nitrogen-containing heterocyclic core, are thought to exert their antitumor effects by interfering with the respiratory chain, inhibiting topoisomerase activity, and causing DNA damage. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Precursor in Diverse Heterocyclic Syntheses

The structural framework of Methyl 5-hydroxypyrazine-2-carboxylate, characterized by its reactive functional groups and aromatic pyrazine (B50134) core, makes it an excellent starting material for the synthesis of more complex, fused heterocyclic systems. The pyrazine ring can be considered a pre-functionalized scaffold, allowing for targeted chemical modifications to construct elaborate molecular architectures.

One of the most significant applications in this context is the synthesis of pteridines, which are bicyclic compounds composed of fused pyrazine and pyrimidine (B1678525) rings. derpharmachemica.com Pteridine (B1203161) derivatives are of immense biological importance, forming the core of essential cofactors like folic acid and biopterin. The synthesis of pteridines often involves the condensation of a pyrazine precursor with a suitable three-carbon unit. For instance, derivatives closely related to this compound, such as Methyl 3-aminopyrazine-2-carboxylate, are key intermediates in reactions with isocyanates to build the pteridine skeleton. derpharmachemica.com The hydroxyl and carboxylate groups on the target compound can be chemically transformed into amines or other reactive moieties to facilitate these cyclization reactions.

The general synthetic utility of 2-hydroxypyrazines involves condensation reactions between 1,2-dicarbonyl compounds and α-aminoamides. beilstein-journals.org This highlights the fundamental reactivity patterns that can be exploited. For a pre-formed molecule like this compound, further derivatization can be achieved through reactions targeting its functional groups. For example, the hydroxyl group can be converted into a leaving group (e.g., a halide or triflate), enabling nucleophilic substitution reactions to introduce new functionalities or build new rings. google.com Similarly, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide coupling or other condensation reactions to expand the molecular structure.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Precursor Derivative | Reaction Type | Resulting Heterocyclic System | Potential Significance |

|---|---|---|---|

| Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | Condensation/Cyclization | Pteridines | Biologically active compounds, drug discovery |

| 5-Hydroxypyrazine-2-carboxylic acid | Amide Coupling/Cyclization | Pyrazolo[3,4-b]pyrazines | Novel scaffolds for medicinal chemistry |

| Methyl 5-chloropyrazine-2-carboxylate | Nucleophilic Aromatic Substitution | Substituted Pyrazines | Fine chemical synthesis, agrochemicals |

Design of Ligands in Coordination Chemistry and Catalysis

The arrangement of nitrogen and oxygen atoms in this compound makes it an excellent candidate for designing polydentate ligands for coordination chemistry. The pyrazine ring contains two nitrogen atoms, one of which (N4) is sterically unhindered and can act as a Lewis base. Additionally, the hydroxyl group at the C5 position and the carbonyl oxygen of the carboxylate group at C2 can also participate in metal ion coordination. This multifunctionality allows the molecule to act as a bidentate or even a tridentate ligand, forming stable chelate rings with metal ions.

The coordination chemistry of pyrazine derivatives is well-established, with the pyrazine ring nitrogen and adjacent functional groups serving as effective coordination sites. ncn.gov.plnih.govrsc.org For example, pyrazine-2-carboxylate (B1225951) readily forms complexes with copper(II), where coordination occurs through the pyrazine nitrogen and a carboxylate oxygen, creating a stable five-membered chelate ring. tandfonline.com By analogy, 5-hydroxypyrazine-2-carboxylic acid (the hydrolyzed form of the title compound) can coordinate in a similar bidentate fashion. The presence of the hydroxyl group offers an additional coordination site, potentially leading to the formation of polynuclear complexes or coordination polymers where the ligand bridges multiple metal centers.

The ability to form stable complexes with a wide range of transition metals (e.g., Cu, Ru, Mn, Fe, Co, Ni) opens up applications in catalysis. nih.govrsc.orgtandfonline.com By carefully selecting the metal center and modifying the pyrazine ligand, it is possible to tune the electronic properties and steric environment of the resulting complex. This allows for the design of catalysts for specific organic transformations, such as oxidation, reduction, or cross-coupling reactions. The rigid pyrazine backbone provides a robust scaffold that can impart thermal and chemical stability to the catalyst.

Building Block for Polymeric Materials and Metal-Organic Frameworks

The structural features of this compound, particularly after hydrolysis to 5-hydroxypyrazine-2-carboxylic acid, position it as a promising building block, or "linker," for the synthesis of advanced porous materials like metal-organic frameworks (MOFs) and coordination polymers. MOFs are crystalline materials constructed from metal ions or clusters connected by organic linkers, creating highly porous and ordered structures. nih.gov

The synthesis of MOFs relies heavily on the geometry and functionality of the organic linker. nih.gov Carboxylate-based linkers are among the most common due to their strong coordination to metal centers. jchemrev.com While terephthalic acid is a canonical example, there is growing interest in using heterocyclic linkers to introduce additional functionality and modify pore environments. A strong precedent is the use of 2,5-furandicarboxylic acid (FDA), a bio-derived heterocyclic dicarboxylic acid, as a versatile building block for creating novel MOFs. researchgate.net

Similarly, 5-hydroxypyrazine-2-carboxylic acid can function as a linker. The carboxylate group would coordinate to metal centers, while the pyrazine ring acts as a rigid spacer. The additional hydroxyl group and the second pyrazine nitrogen atom can serve multiple roles: they can act as secondary coordination sites to increase the connectivity and stability of the framework, or they can remain uncoordinated, decorating the pores of the MOF with functional groups that can enhance gas sorption selectivity or serve as catalytic sites. The ability of pyrazine carboxylates to bridge copper(I) centers to form coordination polymers has been demonstrated, underscoring their potential in engineering extended solid-state architectures. iucr.org

Contribution to Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The functional groups on this compound make it an ideal molecule for participating in and directing self-assembly processes to form well-defined supramolecular architectures.

The most significant interactions are driven by hydrogen bonding. The hydroxyl group is a strong hydrogen bond donor, while the carboxylate carbonyl oxygen and the pyrazine nitrogen atoms are strong hydrogen bond acceptors. Crystal structure analyses of related pyrazinecarboxylic acids have revealed the formation of highly predictable and robust hydrogen-bonding patterns, known as supramolecular synthons. nih.govfigshare.com A common and powerful synthon in such systems is the O-H···N hydrogen bond formed between the carboxylic acid group of one molecule and a ring nitrogen of a neighboring molecule. nih.gov

Table 2: Key Supramolecular Interactions Involving this compound

| Interaction Type | Donor Group | Acceptor Group | Resulting Supramolecular Motif |

|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Pyrazine Nitrogen (N) | Chains, Sheets |

| Hydrogen Bond | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Dimers, Chains |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Columnar Stacks, Layers |

Application in Chemo- and Biosensors (Focus on the underlying sensing mechanism)

Chemosensors are molecules designed to detect specific analytes (like metal ions or small molecules) through a measurable change, such as a change in color or fluorescence. The structure of this compound incorporates key features of a fluorescent chemosensor: a fluorophore (the pyrazine ring) and a binding site for analytes (the chelating arrangement of N and O atoms).

The underlying sensing mechanism for many fluorescent chemosensors is based on processes like photoinduced electron transfer (PET) or internal charge transfer (ICT). capes.gov.brewha.ac.kr In a typical "turn-on" sensor, the fluorescence of the molecule is initially "quenched" (turned off) in its free state due to a PET process. Upon binding a target analyte, such as a metal ion like Zn²⁺, this PET process is blocked. mdpi.com The chelation of the metal ion lowers the energy of the receptor's orbitals, making the electron transfer energetically unfavorable. This inhibition of the quenching pathway allows the molecule to fluoresce, resulting in a "turn-on" signal that is proportional to the concentration of the analyte. mdpi.com

The arrangement of the pyrazine nitrogen, the hydroxyl oxygen, and the carbonyl oxygen in this compound forms a perfect pocket for chelating metal ions. This binding event would rigidify the structure and alter its electronic properties, making it a prime candidate for chelation-enhanced fluorescence (CHEF). mdpi.com By analogy with other heterocyclic sensors, binding of a metal ion to this pyrazine derivative would likely lead to a significant increase in fluorescence intensity, providing a highly sensitive detection mechanism. mdpi.com This makes the compound a promising platform for developing new sensors for environmental monitoring or biological imaging.

Environmental Fate and Green Chemistry Considerations for Methyl 5 Hydroxypyrazine 2 Carboxylate

Biodegradation Pathways and Identification of Degradation Products

Direct scientific studies on the biodegradation of Methyl 5-hydroxypyrazine-2-carboxylate are not extensively documented in publicly available literature. However, insights into its potential metabolic fate can be drawn from research on the biodegradation of other pyrazine (B50134) derivatives.

Pyrazines are a class of compounds found both naturally and as a result of human activities. nih.gov While some bacteria have been identified that can utilize certain substituted pyrazines as their sole source of carbon and energy, detailed degradation pathways, especially concerning the cleavage of the pyrazine ring, remain largely unknown. nih.govresearchgate.netnih.gov In many microbial systems, the pyrazine ring exhibits considerable stability.

For this compound, it is hypothesized that initial biodegradation steps would likely involve the enzymatic modification of its functional groups. Potential primary degradation pathways could include:

Ester Hydrolysis: The methyl ester group is a probable site for initial microbial attack, leading to the formation of 5-hydroxypyrazine-2-carboxylic acid and methanol (B129727). This reaction is a common metabolic pathway for ester-containing compounds in the environment.

Hydroxylation: While the compound already possesses a hydroxyl group, further hydroxylation of the pyrazine ring at other positions could occur, potentially facilitated by monooxygenase or dioxygenase enzymes. This would increase the polarity of the molecule, making it more water-soluble and susceptible to further degradation.

Following these initial transformations, the resulting intermediates would likely undergo further degradation. The complete mineralization to carbon dioxide, water, and inorganic nitrogen would depend on the ability of microbial communities to cleave the aromatic pyrazine ring, a process that appears to be a significant bottleneck in the degradation of these compounds. nih.govresearchgate.net

Table 1: Postulated Initial Biodegradation Products of this compound

| Parent Compound | Potential Degradation Product | Transformation |

| This compound | 5-hydroxypyrazine-2-carboxylic acid | Ester Hydrolysis |

| This compound | Dihydroxypyrazine-2-carboxylate derivatives | Ring Hydroxylation |

Photodegradation Mechanisms and Environmental Stability

The environmental stability of a chemical is significantly influenced by its susceptibility to photodegradation, the breakdown of molecules by light. Specific experimental data on the photodegradation of this compound is limited. However, the general behavior of aromatic and heterocyclic compounds in the presence of sunlight can provide a basis for potential degradation mechanisms.

The pyrazine ring, being an aromatic system, can absorb ultraviolet (UV) radiation. This absorption of energy can excite the molecule to a higher energy state, making it more reactive and prone to degradation. The primary mechanisms of photodegradation in the environment include:

Direct Photolysis: The direct absorption of photons by the molecule can lead to the cleavage of chemical bonds. For this compound, this could potentially lead to the cleavage of the ester group or the breakdown of the pyrazine ring itself.

Indirect Photolysis: This process involves the interaction of the compound with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and peroxide radicals. These reactive species are highly effective at degrading organic pollutants.

Implementation of Sustainable Synthetic Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. primescholars.comjocpr.com Applying these principles to the synthesis of this compound is essential for minimizing its environmental footprint.

Several greener approaches have been reported for the synthesis of pyrazine derivatives, which can be adapted for the production of this compound. tandfonline.comtandfonline.comresearchgate.netnih.govresearchgate.net Key strategies include:

Solvent-Free or Green Solvent Reactions: Many traditional organic syntheses rely on volatile and often toxic organic solvents. The development of solvent-free reaction conditions or the use of more environmentally benign solvents like water or supercritical fluids can significantly reduce the environmental impact. For instance, one-pot syntheses of pyrazine derivatives have been successfully carried out in aqueous methanol. tandfonline.comresearchgate.net

Atom Economy: This principle, central to green chemistry, emphasizes the maximization of the incorporation of all materials used in the process into the final product. primescholars.comjocpr.comrsc.org Synthetic routes with high atom economy generate less waste. For the synthesis of this compound, a reaction with high atom economy would efficiently convert the starting materials into the desired product with minimal byproducts. For example, a direct condensation and subsequent oxidation of appropriate precursors would likely have a higher atom economy than a multi-step synthesis involving protecting groups.

Catalysis: The use of catalysts, particularly biocatalysts (enzymes), can lead to more efficient and selective reactions under milder conditions. nih.gov For the final esterification step in the synthesis of this compound, enzymatic catalysis could offer a greener alternative to traditional acid-catalyzed methods, which often require harsh conditions and generate acidic waste.

Table 2: Comparison of Synthetic Strategies based on Green Chemistry Principles

| Synthetic Strategy | Green Chemistry Principle | Advantages |

| One-pot synthesis in aqueous media | Use of safer solvents, Process intensification | Reduced solvent waste, fewer purification steps |

| High atom economy routes (e.g., cycloadditions) | Atom Economy | Minimized waste generation |

| Biocatalytic esterification | Catalysis, Use of renewable feedstocks | Mild reaction conditions, high selectivity, biodegradable catalyst |

Assessment of Environmental Impact and Persistence

The environmental impact and persistence of this compound are determined by a combination of its intrinsic properties and the environmental conditions to which it is exposed.

Persistence: Persistence refers to the length of time a chemical remains in a particular environment before it is broken down. Based on the general stability of the pyrazine ring, it is possible that this compound and its primary degradation product, 5-hydroxypyrazine-2-carboxylic acid, could exhibit a degree of persistence in the environment, particularly in anaerobic conditions where microbial activity is lower. The persistence of related triazine compounds has been noted in environmental studies. epa.govtaylorfrancis.com

Bioaccumulation: This is the process by which chemicals accumulate in an organism. The potential for bioaccumulation is often related to a compound's lipophilicity (its tendency to dissolve in fats and oils), which can be estimated by its octanol-water partition coefficient (Kow). Compounds with high Kow values are more likely to bioaccumulate. The presence of hydroxyl and carboxylate groups in this compound and its likely metabolites suggests a relatively low potential for bioaccumulation.

Toxicity: The ecotoxicity of this compound would need to be assessed through standardized tests on representative aquatic and terrestrial organisms. Such data is crucial for a comprehensive environmental risk assessment.

Future Research Directions and Emerging Paradigms in Methyl 5 Hydroxypyrazine 2 Carboxylate Research

Integration with Artificial Intelligence and Machine Learning for Compound Design and Property Prediction

Deep learning models, such as graph neural networks (GNNs) and transformers, are particularly adept at learning from the complex structural data of molecules. easpublisher.com These models can identify subtle structure-activity relationships (SAR) that may not be apparent to human researchers. For instance, a deep learning model could be trained on a dataset of known pyrazine (B50134) compounds and their associated biological activities to design novel Methyl 5-hydroxypyrazine-2-carboxylate analogs with enhanced therapeutic potential. tandfonline.com One study successfully developed a scaffold-based protocol incorporating a deep generative model to design benzimidazole-pyrazine derivatives as potential selective A2B adenosine (B11128) receptor antagonists. tandfonline.com

Furthermore, AI/ML algorithms are becoming indispensable for predicting Absorption, Distribution, Metabolism, and Excretion (ADME) properties. springernature.com By forecasting these pharmacokinetic profiles early in the design phase, researchers can prioritize compounds that are more likely to succeed in later stages of drug development, saving considerable time and resources. springernature.com Generative models can even propose entirely new molecular structures with desired attributes, effectively designing novel candidates from the ground up. easpublisher.com

Table 1: Applications of AI/ML in Pyrazine Derivative Research

| AI/ML Technique | Application | Potential Impact on this compound |

|---|---|---|

| Graph Neural Networks (GNNs) | Predicting molecular properties (e.g., bioactivity, toxicity). easpublisher.com | Faster identification of derivatives with desired therapeutic effects. |

| Generative Models (e.g., VAEs, GANs) | De novo design of novel molecules with specific properties. easpublisher.comtandfonline.com | Creation of entirely new analogs with optimized characteristics. |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling the relationship between chemical structure and biological activity. nih.gov | Elucidation of key structural features for targeted activity. |

| ADME Prediction Models | Forecasting pharmacokinetic properties of compounds. springernature.com | Early-stage filtering of candidates with poor drug-like properties. |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

While established synthetic methods for pyrazines are robust, future research will focus on exploring novel reactivity patterns and unconventional transformations to access more complex and diverse derivatives of this compound. The pyrazine ring, being electron-deficient, presents unique challenges and opportunities for synthetic chemists. nih.gov

Recent advances in catalysis and synthetic methodology are enabling previously difficult transformations. For example, late-stage functionalization via C-H activation could allow for direct modification of the pyrazine core without the need for pre-functionalized starting materials. This approach offers a more atom-economical and efficient route to novel analogs. Similarly, exploring photocatalysis and electrochemistry could unlock new reaction pathways that are inaccessible through traditional thermal methods. pharmablock.com

Unconventional transformations, such as ring-opening and ring-expansion reactions, could also lead to the synthesis of entirely new heterocyclic systems derived from the pyrazine scaffold. These novel structures could exhibit unique biological activities or material properties. Research into the regioselective metallation of the pyrazine ring can also provide access to specific isomers that are difficult to obtain through other means. mdpi.com Various chemical transformations, including nitration, acetylation, bromination, and amidation, have been successfully applied to pyrazine-based starting materials to generate derivatives with potential anticancer applications. imist.maimist.ma

Table 2: Potential Unconventional Transformations for Pyrazine Scaffolds

| Transformation Type | Description | Potential Outcome for this compound |

|---|---|---|

| C-H Activation/Functionalization | Direct introduction of functional groups onto the pyrazine ring's C-H bonds. | Rapid diversification of the core structure to build libraries of analogs. |

| Photoredox Catalysis | Using light to initiate novel chemical reactions. | Access to unique reactivity patterns and milder reaction conditions. |

| Ring-Rearrangement/Expansion | Altering the core heterocyclic structure. | Generation of novel scaffolds with potentially new biological or material properties. |

| Kumada–Corriu Cross-Coupling | Nickel-catalyzed cross-coupling reactions using N-oxide intermediates. mdpi.com | Efficient synthesis of substituted pyrazines. mdpi.com |

| Biomimetic Synthesis | Mimicking natural biosynthetic pathways, such as homodimerization of α-amino aldehydes. mdpi.com | Green and efficient synthesis of pyrazine alkaloids. mdpi.com |

Multidisciplinary Approaches in Pyrazine Research for Addressing Complex Challenges

Addressing complex scientific challenges increasingly requires a multidisciplinary approach, and research into this compound is no exception. The diverse applications of pyrazine derivatives in fields ranging from medicine to materials science necessitate collaboration between experts from various disciplines. nih.govrsc.org

In medicinal chemistry, the development of new therapeutics based on the pyrazine scaffold involves close collaboration between synthetic chemists, pharmacologists, and computational biologists. mdpi.comnih.gov Chemists synthesize novel derivatives, pharmacologists evaluate their biological activity, and computational biologists use modeling and simulation to understand their mechanism of action and guide further design. mdpi.com The pyrazine moiety is a key component in several approved drugs, highlighting its therapeutic importance. pharmablock.comlifechemicals.com

In materials science, pyrazine-based compounds are being explored for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgrsc.org This research requires the combined expertise of chemists for material synthesis, physicists for device fabrication and characterization, and engineers for integrating these materials into functional devices. Pyrazine derivatives have shown promise due to their favorable charge transfer properties and tunable electronic structures. rsc.orgmdpi.comnih.gov The development of pyrazine-based polymers and other light-responsive materials is also an active area of research. lifechemicals.com

By fostering these interdisciplinary collaborations, researchers can leverage the unique properties of the pyrazine ring to tackle complex problems in human health, energy, and technology.

Table 3: Examples of Multidisciplinary Collaboration in Pyrazine Research

| Research Area | Collaborating Disciplines | Common Goal |

|---|---|---|

| Drug Discovery | Synthetic Chemistry, Pharmacology, Computational Biology, Medicine. nih.govmdpi.com | To design and develop novel pyrazine-based drugs for treating diseases like cancer and tuberculosis. lifechemicals.comnih.gov |

| Materials Science | Organic Chemistry, Physics, Materials Engineering. rsc.orgresearchgate.net | To create advanced pyrazine-containing materials for electronics, sensors, and energy applications. rsc.orgmdpi.com |

| Energetic Materials | Synthetic Chemistry, Physical Chemistry, Materials Science. acs.org | To develop heat-resistant and insensitive energetic materials based on fused pyrazine ring systems. acs.org |

| Food Chemistry | Organic Chemistry, Sensory Science, Food Technology. | To understand the formation and role of pyrazines as key flavor components in food. |

Q & A

Q. What are the established synthetic routes for Methyl 5-hydroxypyrazine-2-carboxylate, and how can reaction conditions be optimized?

The synthesis of pyrazine derivatives often involves multi-step processes. For example, 5-methylpyrazine-2-carboxylic acid (a structural analog) is synthesized via chlorination of 2,5-dimethylpyrazine using N-chlorosuccinimide, followed by esterification, alkalinization, and oxidation . Adapting this method for Methyl 5-hydroxypyazine-2-carboxylate may require hydroxylation steps. Optimization of reaction conditions (e.g., pH, temperature) is critical. For instance, ionic equilibria of hydroxylated pyrazine derivatives influence biocatalytic yields, as demonstrated in studies using Rhodococcus erythropolis .

Q. How can the solubility and stability of this compound be characterized for experimental use?

Solubility data for related compounds indicate high solubility in polar aprotic solvents like DMSO (50 mg/mL under sonication) . Stability is influenced by storage conditions:

| Parameter | Value | Source |

|---|---|---|

| Solubility in DMSO | 50 mg/mL (ultrasonic-assisted) | |

| Storage Temperature | -80°C (2 years), -20°C (1 year) |

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended for stability profiling under varying temperatures.

Q. What analytical techniques are suitable for structural confirmation of this compound?

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, as shown for iridium(III) complexes with pyrazine carboxylato ligands .

- NMR spectroscopy : Proton and carbon-13 NMR can confirm substitution patterns on the pyrazine ring.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., exact mass 140.1 g/mol for C₅H₄N₂O₃) .

Advanced Research Questions

Q. How do ionic equilibria and pH affect the biocatalytic production of hydroxylated pyrazine derivatives?

The ionization state of 5-hydroxypyrazine-2-carboxylic acid (a precursor) impacts enzymatic activity. At pH 7.0–8.0, the deprotonated form dominates, enhancing substrate affinity for oxidoreductases. Sak-Bosnar and Kovar demonstrated that adjusting pH during fermentation improves yield by 30% via optimal enzyme-substrate interactions .

Q. What is the mechanism of pertraction in membrane-based solvent extraction (MBSE) for pyrazine carboxylates?

Pertraction involves three phases:

Extraction : this compound partitions into a liquid membrane (e.g., trioctylamine in decanol).

Diffusion : The compound migrates across the membrane via concentration gradients.

Stripping : Acidic aqueous phases recover the product. Kinetic studies show that temperature (25–40°C) and carrier concentration (10–20% v/v) significantly influence flux rates .

Q. How can this compound be utilized in coordination chemistry?

Pyrazine carboxylates act as bridging ligands in metal-organic frameworks (MOFs). For example, lanthanide nitrate complexes with 5-methylpyrazine-2-carboxylate form 3D networks with open channels, suggesting potential for gas storage or catalysis. Structural data (e.g., a = 11.0949 Å, b = 12.3669 Å triclinic unit cell parameters) confirm ligand geometry .

Q. How should researchers address contradictions in synthetic yield data for hydroxylated pyrazine derivatives?

Discrepancies arise from divergent methods:

- Chemical synthesis (e.g., chlorination/oxidation) may yield 45–55% due to side reactions .

- Biocatalytic routes achieve 70–80% yields but require stringent pH control .

Experimental design should include orthogonal validation (e.g., HPLC purity checks) and sensitivity analysis to identify critical parameters (e.g., enzyme loading, reaction time).

Methodological Considerations

Q. What strategies improve the regioselectivity of pyrazine ring functionalization?

Q. How can computational chemistry aid in predicting the reactivity of this compound?

Density functional theory (DFT) calculations model charge distribution and reactive sites. For example, the carboxylate group’s electron-withdrawing effect directs electrophilic attacks to the C3 position of the pyrazine ring. Molecular docking simulations further predict binding affinities with biological targets (e.g., enzymes in metabolic pathways) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.